2,3'-Bithiophene

Vue d'ensemble

Description

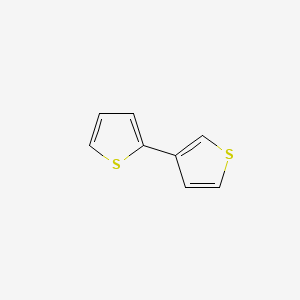

2,3’-Bithiophene is an organic compound with the molecular formula C₈H₆S₂. It is one of the isomers of bithiophene, which consists of two thiophene rings connected at the 2 and 3 positions. Thiophene is a five-membered aromatic ring containing a sulfur atom. Bithiophenes are known for their applications in organic electronics due to their unique electronic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3’-Bithiophene can be synthesized through various methods, including cross-coupling reactions. One common method involves the cross-coupling of 2-halo thiophenes. For example, the Suzuki-Miyaura coupling reaction can be employed, where a 2-halo thiophene reacts with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 2,3’-Bithiophene typically involves large-scale cross-coupling reactions using optimized conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3’-Bithiophene undergoes various chemical reactions, including:

Oxidation: Oxidation of 2,3’-Bithiophene can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert 2,3’-Bithiophene to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated thiophenes.

Applications De Recherche Scientifique

Organic Electronics

Organic Field-Effect Transistors (OFETs)

2,3'-Bithiophene is utilized as a building block in the synthesis of semiconducting materials for OFETs. Its structure allows for effective charge transport, making it suitable for high-performance devices. Research has shown that incorporating this compound into polymer matrices enhances the overall mobility of charge carriers, leading to improved device performance .

Organic Photovoltaics (OPVs)

The compound plays a crucial role in the development of organic solar cells. Its ability to form stable blends with fullerene derivatives results in efficient light absorption and energy conversion. Studies indicate that devices incorporating this compound exhibit higher power conversion efficiencies compared to those using traditional materials .

| Application | Performance Metrics | References |

|---|---|---|

| OFETs | Enhanced charge mobility | |

| OPVs | Higher power conversion efficiency |

Photochemical Applications

Photosensitizers

this compound derivatives are being explored as photosensitizers in photochemical reactions, particularly in the synthesis of vitamin D3. The compound's ability to absorb UV light and facilitate chemical transformations is critical in developing efficient synthetic pathways .

Antibacterial Agents

Recent studies have identified this compound derivatives as potential templates for new antibacterial agents. High-throughput screening techniques have revealed promising activity against various bacterial strains, suggesting that modifications to the bithiophene structure could yield effective pharmaceuticals .

Material Science

Conductive Polymers

The incorporation of this compound into conductive polymers enhances their electrical conductivity and thermal stability. These materials are used in various applications ranging from flexible electronics to sensors .

Dithienothiophenes (DTTs)

this compound serves as a precursor for synthesizing DTTs, which exhibit excellent electronic properties suitable for use in organic semiconductors and photonic devices. The unique structure of DTTs allows for efficient hole transport and improved device stability .

| Material Type | Key Properties | Applications |

|---|---|---|

| Conductive Polymers | Enhanced conductivity | Flexible electronics |

| Dithienothiophenes | Excellent hole transport | Organic semiconductors |

Case Studies

Case Study 1: Synthesis of Antibacterial Compounds

A study focused on synthesizing a library of this compound derivatives aimed at discovering novel antibacterial agents. The results indicated that certain modifications led to compounds with significant antibacterial activity against resistant strains of bacteria, showcasing the potential of bithiophene derivatives in medicinal chemistry .

Case Study 2: Development of Organic Solar Cells

Research conducted on solar cells incorporating this compound demonstrated that optimizing the blend ratio with fullerene derivatives significantly improved the power conversion efficiency from 5% to over 8%. This advancement highlights the compound's importance in enhancing the performance of organic photovoltaics .

Mécanisme D'action

The mechanism of action of 2,3’-Bithiophene in organic electronics involves its ability to participate in π-conjugation, which enhances its electronic properties. The sulfur atoms in the thiophene rings contribute to the compound’s high electron density and facilitate charge transport. This makes 2,3’-Bithiophene an excellent candidate for use in electronic devices .

Comparaison Avec Des Composés Similaires

2,2’-Bithiophene: Another isomer of bithiophene with the thiophene rings connected at the 2 positions.

3,3’-Bithiophene: An isomer with the thiophene rings connected at the 3 positions.

Dithieno[3,2-b2’,3’-d]thiophene (DTT): A fused thiophene system with three thiophene units

Uniqueness of 2,3’-Bithiophene: 2,3’-Bithiophene is unique due to its specific connectivity, which influences its electronic properties and reactivity. This makes it particularly useful in applications where precise control over electronic characteristics is required, such as in organic semiconductors and optoelectronic devices .

Activité Biologique

2,3'-Bithiophene is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of two thiophene rings connected by a single bond. Its unique structure contributes to its electronic properties and biological activity. The compound can be synthesized through various methods, including cyclization reactions involving thiophene derivatives.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound derivatives. For example:

- Antibacterial Activity : A study reported that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from this compound showed outstanding activity against Staphylococcus aureus and moderate activity against Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Activity : The same derivatives also demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) indicated that modifications to the bithiophene backbone could enhance antimicrobial efficacy .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 2b | Moderate against E. coli | Significant against C. albicans |

| 3b | Significant against S. aureus | Significant against A. niger |

| 5c | Significant against Pseudomonas sp | Moderate against Penicillium sp |

Antiproliferative Activity

Research has also highlighted the antiproliferative effects of this compound derivatives on various cancer cell lines:

- Cancer Cell Lines : Compounds derived from this compound demonstrated selective antiproliferative activity against lung carcinoma cells. The mechanism appears to involve interference with cell cycle progression and potential DNA binding .

- Mechanisms of Action : Studies suggest that while some derivatives target DNA directly, others may exert their effects through alternative pathways involving cytoplasmic localization .

Case Studies

- Synthesis and Evaluation : A study synthesized novel bithiophene derivatives and evaluated their biological activities. Among these, certain compounds exhibited potent antitrypanosomal activity alongside antiproliferative effects against specific cancer cell lines .

- Metal Complexes : Another investigation into metal complexes of this compound revealed promising antibacterial properties, suggesting that coordination with metal ions could enhance biological activity .

Q & A

Basic Question: What are the critical safety protocols for handling 2,3'-bithiophene in laboratory settings?

Answer:

this compound is classified under OSHA HCS as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319). Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust or aerosols form .

- Ventilation: Ensure fume hoods for synthesis or purification steps to avoid inhalation exposure .

- Storage: Store in airtight containers at 2–8°C in dry conditions to prevent degradation .

- Waste Disposal: Collect solid waste in sealed containers and dispose via licensed hazardous waste services to comply with ecological safety guidelines .

Advanced Question: How can computational methods (e.g., DFT or MP2) resolve contradictions in the electronic properties of this compound conformers?

Answer:

Theoretical studies using Hartree-Fock (HF), MP2, and density functional theory (DFT) can model the planar syn- and anti-conformers of this compound. For example:

- Charge Distribution: DFT calculations at the B3LYP/6-311G** level can predict dipole moments and hyperpolarizabilities, addressing discrepancies in experimental nonlinear optical (NLO) properties .

- Conformational Stability: Compare torsional energy barriers between thiophene rings to identify dominant conformers under specific conditions (e.g., solvent polarity) .

- Validation: Cross-reference computed UV-Vis spectra with experimental data to refine exchange-correlation functionals .

Basic Question: What experimental methods are recommended for synthesizing and characterizing this compound copolymers?

Answer:

- Electrochemical Deposition: Use potentiostatic methods with 1 M LiClO₄ in propylene carbonate as the electrolyte. Co-polymerize this compound with functional monomers (e.g., 2,2'-bithiophene-5-carbonyl chloride) at a 1:9 molar ratio .

- Characterization:

Advanced Question: How should researchers address conflicting data on the thermal stability of this compound derivatives?

Answer:

- Controlled Replicates: Perform thermogravimetric analysis (TGA) in triplicate under inert gas (N₂ or Ar) to standardize decomposition temperature measurements.

- Variable Isolation: Test purity via HPLC (>98%) to rule out impurities affecting thermal stability .

- Cross-Validation: Compare differential scanning calorimetry (DSC) data with computational predictions of bond dissociation energies .

Basic Question: What are the key differences between this compound and its structural isomers (e.g., 2,2'- or 3,3'-bithiophene) in optoelectronic applications?

Answer:

- Conjugation Length: this compound exhibits reduced π-conjugation compared to 2,2'-bithiophene due to non-planar ring orientation, lowering charge carrier mobility .

- Bandgap: UV-Vis spectroscopy shows a higher optical bandgap (~3.1 eV) for this compound than 2,2'-isomers (~2.8 eV), impacting light absorption in photovoltaic devices .

- Solubility: The asymmetric structure of this compound improves solubility in polar aprotic solvents (e.g., DMF), facilitating solution-processed thin films .

Advanced Question: How can researchers mitigate the lack of ecotoxicological data for this compound in environmental risk assessments?

Answer:

- Read-Across Analysis: Use data from structurally similar compounds (e.g., 2,2'-bithiophene) to estimate persistence, bioaccumulation, and toxicity (PBT) .

- Microcosm Studies: Conduct soil column experiments to monitor mobility and degradation products via LC-MS .

- QSAR Modeling: Apply quantitative structure-activity relationship models to predict acute aquatic toxicity (e.g., LC50 for Daphnia magna) .

Basic Question: What are the best practices for optimizing the electrochemical deposition of this compound-based polymers?

Answer:

- Electrolyte Selection: Use 0.1 M TBAPF₆ in acetonitrile for high ionic conductivity and polymer film uniformity .

- Potential Cycling: Apply a scan rate of 50 mV/s between -0.5 V and +1.2 V (vs. Ag/AgCl) to achieve controlled polymer growth .

- Post-Deposition Rinsing: Immerse electrodes in anhydrous THF to remove unreacted monomers and oligomers .

Advanced Question: How can contradictions in reported melting points (e.g., 60–64°C vs. 30–35°C) for this compound derivatives be resolved?

Answer:

- Polymorphism Screening: Perform X-ray diffraction (XRD) to identify crystalline vs. amorphous phases influencing melting behavior .

- DSC Calibration: Use indium standards to calibrate temperature readings and ensure heating rates ≤5°C/min for accuracy .

- Synthetic Route Analysis: Compare samples synthesized via Suzuki coupling (higher purity) vs. Grignard reactions (potential side products) .

Propriétés

IUPAC Name |

2-thiophen-3-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S2/c1-2-8(10-4-1)7-3-5-9-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQGHVXNYGLZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178788 | |

| Record name | 2,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-89-9 | |

| Record name | 2,3'-Bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.